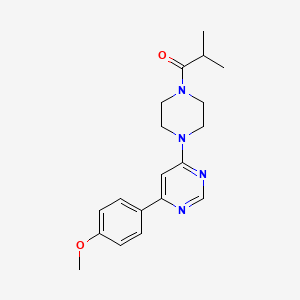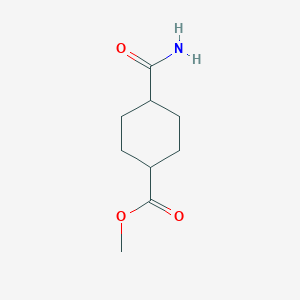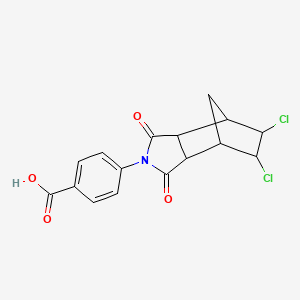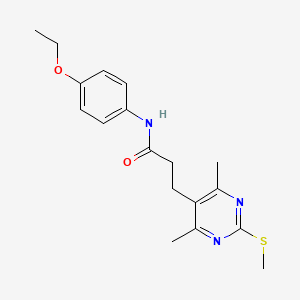![molecular formula C18H17N3O4S B2399750 N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-58-5](/img/structure/B2399750.png)
N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biopolymer Modification and Potential Drug Delivery
Research has explored the modification of biopolymers, specifically xylan, to create biopolymer ethers and esters with specific properties influenced by functional groups. Xylan esters, potentially containing furan- and pyridazine moieties similar to the structure of N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, have been synthesized under various conditions. These esters can form nanoparticles, potentially useful for drug delivery applications. This synthesis and application avenue might align with the structural elements of the compound , highlighting its potential role in biopolymer modification for medical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Medicinal Chemistry of Heterocyclic Compounds
The compound's structure includes heterocyclic components (furan and pyridazine), which are vital in drug design. Furan and thiophene moieties have been incorporated into bioactive molecules, particularly in the medicinal chemistry of nucleobases, nucleosides, and their analogues. Modifications, including bioisosteric replacements and structure-activity relationship studies, have been pivotal in optimizing the antiviral, antitumor, antimycobacterial, and antiparkinsonian actions of these compounds (Ostrowski, 2022).
Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors
Pyridazinones, a core component of the compound's structure, act as potent and selective COX-2 inhibitors. One specific compound, ABT-963, has shown high selectivity and potency in reducing inflammation and pain associated with arthritis. This insight into the pyridazinone's action could suggest potential therapeutic applications of this compound in similar domains (Asif, 2016).
Heterocyclic N-oxide Molecules in Synthesis, Catalysis, and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridazine N-oxides, are well-documented due to their versatility in synthesis and biological importance. These compounds are involved in forming metal complexes, designing catalysts, and various medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The relevance of pyridazine, a component of the compound , in these fields, underscores its potential application spectrum (Li et al., 2019).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-15-7-5-12(10-16(15)24-2)19-17(22)11-26-18-8-6-13(20-21-18)14-4-3-9-25-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYOPPKJODCNEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)

![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2399675.png)
![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)

![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)


